molecular formula C20H24 B072305 1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- CAS No. 1153-36-2

1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)-

Cat. No. B072305
CAS RN: 1153-36-2
M. Wt: 264.4 g/mol
InChI Key: OOPJSOXFEJURNP-UHFFFAOYSA-N
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Description

1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- is a synthetic compound that has gained significant attention as a potential drug candidate due to its diverse therapeutic properties. This compound is also known as 'Tetramethylindene' and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and to activate the nuclear factor-κB (NF-κB) pathway. It has also been suggested to modulate the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has several advantages and limitations for lab experiments. One of the advantages is its broad range of therapeutic properties, which makes it a potential candidate for the treatment of various diseases. Another advantage is its relatively low toxicity, which makes it a safer alternative to other drugs. However, one of the limitations is its poor solubility in water, which makes it difficult to administer orally.

Future Directions

1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has several potential future directions. One of the future directions is the development of new synthetic methods to improve its yield and purity. Another future direction is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new formulations and drug delivery systems could improve its solubility and bioavailability.
Conclusion:
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- is a synthetic compound that has gained significant attention as a potential drug candidate due to its diverse therapeutic properties. Its anti-inflammatory, analgesic, and antitumor activities make it a potential candidate for the treatment of various diseases. Although its mechanism of action is not fully understood, it has been suggested to modulate various signaling pathways in the body. Further research is needed to fully understand its therapeutic potential and to develop new formulations and drug delivery systems to improve its solubility and bioavailability.

Synthesis Methods

1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- can be synthesized using various methods. One of the most common methods is the Friedel-Crafts alkylation of 1,2,3,4-tetramethylbenzene with indene in the presence of a Lewis acid catalyst. Another method involves the reaction of 1,2,3,4-tetramethylbenzene with indene in the presence of trifluoroacetic anhydride and trifluoroacetic acid.

Scientific Research Applications

1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1,1,3,5-tetramethyl-3-(4-methylphenyl)-2H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24/c1-14-6-9-16(10-7-14)20(5)13-19(3,4)17-11-8-15(2)12-18(17)20/h6-12H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPJSOXFEJURNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(C3=C2C=C(C=C3)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494308
Record name 1,1,3,5-Tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1153-36-2
Record name 1,1,3,5-Tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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